molecular formula C16H16FN3O3S B2922437 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea CAS No. 1203303-09-6

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea

カタログ番号: B2922437
CAS番号: 1203303-09-6
分子量: 349.38
InChIキー: HVUNOVRLNWCWRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the exploration of kinase inhibition and signal transduction pathways. The compound's structure incorporates a sulfonyl group in the isothiazolidine ring, a feature known to contribute to strong hydrogen-bonding interactions with enzyme active sites, thereby potentially enhancing binding affinity and selectivity. Urea-based compounds have been extensively studied as inhibitors for a range of biological targets. For instance, research on 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs has demonstrated their potential as anticancer agents by modulating the activity of kinases such as EGFR . Similarly, other urea-containing small molecules are being investigated for their role as MALT1 inhibitors, which play a crucial role in immune cell signaling and lymphomagenesis . The 4-fluorophenyl moiety is a common pharmacophore that can influence the molecule's bioavailability and target engagement. This reagent provides a versatile chemical scaffold for researchers in chemical biology and drug discovery, enabling studies focused on high-throughput screening, structure-activity relationship (SAR) analysis, and the development of novel therapeutic agents for conditions such as cancer and immune disorders. The specific mechanism of action and primary research applications for this exact compound are not fully characterized and require further experimental validation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-12-2-4-13(5-3-12)18-16(21)19-14-6-8-15(9-7-14)20-10-1-11-24(20,22)23/h2-9H,1,10-11H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNOVRLNWCWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, antiviral, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is C15H14N2O3SC_{15}H_{14}N_2O_3S. The compound features a dioxidoisothiazolidine ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The dioxidoisothiazolidin moiety can be introduced via cyclization reactions involving thiourea derivatives and appropriate electrophiles. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.

Anti-inflammatory Activity

Research has indicated that compounds with similar structural motifs exhibit notable anti-inflammatory properties. For instance, a study evaluated various derivatives of 1,3,4-oxadiazole for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that certain derivatives significantly inhibited paw edema compared to control groups .

CompoundDose (mg/kg)Inhibition after 3h (%)Inhibition after 6h (%)
C-1303.28 ± 0.2858.24
C-2302.48 ± 0.2356.48
Indomethacin401.78 ± 0.3466.44

The table illustrates the comparative effectiveness of various compounds against inflammation, highlighting the potential of derivatives like the target compound in therapeutic applications.

Antiviral Activity

Recent studies have explored the antiviral potential of oxadiazole derivatives against Zika virus (ZIKV). A specific derivative exhibited potent antiviral activity, suggesting that modifications in the structure can enhance efficacy against viral infections .

Enzyme Inhibition

The compound has been investigated for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type II diabetes by enhancing insulin secretion and reducing blood glucose levels . The structural features of the compound suggest it could effectively inhibit this enzyme.

Case Studies

One notable case study involved a series of synthesized compounds based on the oxadiazole framework, where one derivative demonstrated significant inhibition of DPP-IV activity in vitro. This finding indicates that structural modifications can lead to enhanced biological activity, paving the way for developing new therapeutic agents for diabetes management .

類似化合物との比較

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Substituents (Ring A/B) Molecular Weight Activity (IC₅₀, μM) Source
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea (Target) Urea + sulfonated ring A: 1,1-Dioxidoisothiazolidin-2-yl; B: F ~354.3 (calc.) Not reported Inference
Cardamonin (Chalcone) Chalcone A: o,p-OH; B: Unsubstituted 270.3 4.35
(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone (2j) Chalcone A: Br, I, OH; B: F 463.1 4.70
1-(3-Ethylphenyl)-3-(4-fluorophenyl)urea Urea A: 3-Ethyl; B: F 258.3 Not reported
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea Urea + triazine A: Triazine-morpholine; B: 2,4-diF 498.4 Not reported
1-(4-Fluorophenyl)-3-(3-hydroxyphenyl)urea Urea A: F; B: 3-OH 246.2 Not reported

Key Observations

Electron-Withdrawing Groups (EWGs) and Activity
  • The target compound’s 1,1-dioxidoisothiazolidin-2-yl group (sulfone) is a stronger EWG than halogens (e.g., Br, Cl) or methoxy groups. In chalcone analogs, EWGs at para positions correlate with lower IC₅₀ values (e.g., compound 2j: Br/F, IC₅₀ = 4.70 μM vs. 2h: Cl/methoxy, IC₅₀ = 13.82 μM) . The sulfone group in the target compound may similarly enhance potency by stabilizing charge interactions in target binding pockets.
  • Fluorine substitution on the phenyl ring (common in urea derivatives like the target compound and 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea ) is associated with improved pharmacokinetics due to increased lipophilicity and metabolic resistance.
Ring Modifications and Solubility
  • However, the sulfone’s rigidity may confer better target specificity.
  • Hydroxyl groups (e.g., 1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea ) enhance solubility but may reduce membrane permeability, a trade-off absent in the target compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。